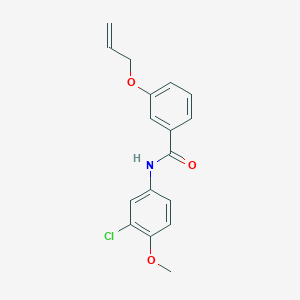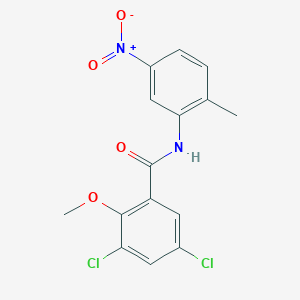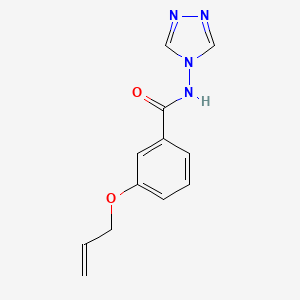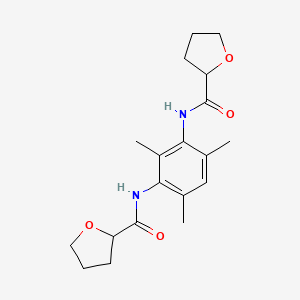![molecular formula C15H21ClN2O2 B4410118 1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)
1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride
説明
1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride, commonly known as BPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEI belongs to the class of imidazole derivatives and is widely used in biochemical and physiological studies.
作用機序
The mechanism of action of BPEI is not well understood. However, it is believed that BPEI interacts with nucleic acids and proteins through hydrogen bonding and hydrophobic interactions. BPEI has also been shown to induce membrane destabilization, leading to increased permeability of the cell membrane.
Biochemical and Physiological Effects:
BPEI has been shown to have various biochemical and physiological effects. BPEI has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BPEI has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. In addition, BPEI has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using BPEI in lab experiments is its low cost and easy availability. BPEI is also stable under normal laboratory conditions and can be stored for extended periods. However, BPEI has some limitations, such as its potential cytotoxicity and non-specific interactions with biomolecules. Therefore, caution should be exercised when using BPEI in lab experiments.
将来の方向性
There are several future directions for the use of BPEI in scientific research. One direction is the development of BPEI-based delivery systems for gene therapy. Another direction is the synthesis of BPEI derivatives with improved pharmacological activities. Furthermore, the mechanism of action of BPEI needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion:
In conclusion, BPEI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEI can be synthesized through a simple reaction between 3-butoxyphenol and 2-chloroethylamine hydrochloride. BPEI has been extensively used in scientific research as a ligand, transfection agent, and model compound. The mechanism of action of BPEI is not well understood, but it has been shown to have various biochemical and physiological effects. BPEI has some advantages and limitations for lab experiments, and there are several future directions for the use of BPEI in scientific research.
科学的研究の応用
BPEI has been extensively used in scientific research due to its potential applications in various fields. In the field of biochemistry, BPEI has been used as a ligand to study the interaction between proteins and nucleic acids. BPEI has also been used as a transfection agent to deliver nucleic acids into cells. In the field of pharmacology, BPEI has been used as a model compound to study the mechanism of action of imidazole derivatives. BPEI has also been used as a starting material for the synthesis of other imidazole derivatives with potential pharmacological activities.
特性
IUPAC Name |
1-[2-(3-butoxyphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-2-3-10-18-14-5-4-6-15(12-14)19-11-9-17-8-7-16-13-17;/h4-8,12-13H,2-3,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXUPCOHODXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4410037.png)

![4-{4-[(4-methylphenyl)thio]butyl}morpholine hydrochloride](/img/structure/B4410040.png)
![1-(2-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4410050.png)
![{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)

![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)
![1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410086.png)
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)

![{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)
